molecular formula C6H11BrN4 B13169408 5-Bromo-1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine

5-Bromo-1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13169408
M. Wt: 219.08 g/mol
InChI Key: SWFXRKKTRUPJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-1H-1,2,4-triazole with isobutylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.

    Oxidation Reactions: Products include oxides or hydroxylated derivatives of the triazole ring.

    Reduction Reactions: Products include dihydro or tetrahydro triazole derivatives.

Scientific Research Applications

5-Bromo-1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.

    Material Science: It is used in the synthesis of advanced materials such as polymers and nanomaterials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The triazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The bromine atom and isobutyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(2-methylpropyl)-1H-indazole
  • 5-Bromo-1-(2-methylpropyl)-1H-pyrazole
  • 5-Bromo-2-(2-methylpropyl)-5-nitro-1,3,2-dioxaborinane

Uniqueness

5-Bromo-1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the bromine atom and isobutyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H11BrN4

Molecular Weight

219.08 g/mol

IUPAC Name

5-bromo-1-(2-methylpropyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H11BrN4/c1-4(2)3-11-5(7)9-6(8)10-11/h4H,3H2,1-2H3,(H2,8,10)

InChI Key

SWFXRKKTRUPJPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=NC(=N1)N)Br

Origin of Product

United States

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